Methyl 2-(3-iodo-4-methoxyphenyl)acetate

Description

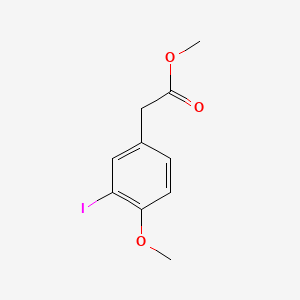

Methyl 2-(3-iodo-4-methoxyphenyl)acetate is an organic ester featuring a phenyl ring substituted with iodine (at position 3) and methoxy (at position 4) groups, linked to a methyl acetate moiety. Its molecular formula is C₁₀H₁₁IO₃, with a molecular weight of 306.10 g/mol (calculated based on structural analogs like Methyl (4-iodophenyl)acetate ). The compound is synthesized via catalytic methods, such as bismuth triflate [Bi(OTf)₃]-mediated coupling reactions, as demonstrated in the synthesis of structurally related ethyl 2-benzamido derivatives .

Properties

CAS No. |

124840-58-0 |

|---|---|

Molecular Formula |

C10H11IO3 |

Molecular Weight |

306.099 |

IUPAC Name |

methyl 2-(3-iodo-4-methoxyphenyl)acetate |

InChI |

InChI=1S/C10H11IO3/c1-13-9-4-3-7(5-8(9)11)6-10(12)14-2/h3-5H,6H2,1-2H3 |

InChI Key |

XPFGJRYNJUCBKC-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CC(=O)OC)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Methyl 2-(3-iodo-4-methoxyphenyl)acetate, enabling comparative analysis of their properties, synthesis, and applications:

Methyl (4-iodophenyl)acetate

- Structure : Features a para-iodo substituent on the phenyl ring.

- Molecular Formula : C₉H₉IO₂; MW : 276.07 g/mol .

- Synthesis : Prepared via esterification of 4-iodophenylacetic acid.

- Key Differences: The absence of a methoxy group and the iodine position (para vs.

Methyl 2-(3-fluoro-4-methylphenyl)acetate

- Structure : Contains fluoro (position 3) and methyl (position 4) groups.

- Molecular Formula : C₁₀H₁₁FO₂; MW : 182.19 g/mol .

- Synthesis : Likely synthesized via Friedel-Crafts alkylation or fluorination of precursor esters.

- Key Differences : The smaller fluorine atom and methyl group result in lower molecular weight and increased hydrophobicity compared to the iodine- and methoxy-substituted analog .

Methyl 2-thienylacetate

- Structure : Replaces the phenyl ring with a thienyl (sulfur-containing heterocycle) group.

- Molecular Formula : C₇H₈O₂S; MW : 156.20 g/mol .

- Applications : Used in agrochemicals and fragrances due to the thienyl group’s electron-rich nature.

- Key Differences : The thienyl moiety introduces π-conjugation differences and sulfur-based reactivity, diverging from the iodine/methoxy-substituted phenyl system .

2-(4-Hydroxy-3-methoxyphenyl)acetic Acid

- Structure : Hydroxy (position 4) and methoxy (position 3) groups; carboxylic acid instead of ester.

- Molecular Formula : C₉H₁₀O₄; MW : 182.18 g/mol .

- Applications : Intermediate in synthesizing bioactive molecules (e.g., vanillin derivatives).

- Key Differences : The carboxylic acid functionality increases polarity and hydrogen-bonding capacity, contrasting with the ester’s lipophilicity .

Methyl 2-phenylacetoacetate

- Structure : Contains a β-ketoester group (CH₃COCO₂Me) linked to a phenyl ring.

- Applications : Precursor in amphetamine synthesis and β-ketoester-mediated condensations .

- Key Differences: The β-ketoester group enables enolate formation and nucleophilic reactivity, absent in the iodine/methoxy-substituted acetate .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₁₀H₁₁IO₃ | 306.10 | 3-I, 4-OCH₃ |

| Methyl (4-iodophenyl)acetate | C₉H₉IO₂ | 276.07 | 4-I |

| Methyl 2-(3-fluoro-4-methylphenyl)acetate | C₁₀H₁₁FO₂ | 182.19 | 3-F, 4-CH₃ |

| 2-(4-Hydroxy-3-methoxyphenyl)acetic acid | C₉H₁₀O₄ | 182.18 | 4-OH, 3-OCH₃, -COOH |

Key Findings and Insights

- Iodine vs. Halogen Substituents : The iodine atom in this compound provides a heavy atom effect useful in X-ray crystallography and a handle for Suzuki-Miyaura cross-coupling, unlike fluorine or methyl groups .

- Ester vs. Acid Functionality : The ester group enhances membrane permeability compared to carboxylic acids, making it preferable in prodrug design .

- Stereoelectronic Effects : Methoxy groups act as electron-donating substituents, directing electrophilic substitutions to specific positions on the aromatic ring, while iodine’s steric bulk limits certain reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.